molecular formula C17H16O5 B6408111 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261916-05-5

3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6408111
CAS No.: 1261916-05-5
M. Wt: 300.30 g/mol
InChI Key: XNMAYKKTHLXCOC-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxycarbonyl group attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)21-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMAYKKTHLXCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691408
Record name 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-05-5
Record name 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the combination of its ethoxycarbonyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

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